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Compound of Interest

Compound Name: 2-Hydroxy Imipramine-d6

Cat. No.: B564544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy Imipramine-d6, a deuterated

metabolite of the tricyclic antidepressant Imipramine. This isotopically labeled compound is a

critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for

quantitative bioanalysis. This document outlines the rationale for its use, likely synthetic

approaches, metabolic pathways, and key analytical data.

Introduction to Deuterium Labeling in Drug
Metabolism
Deuterium (²H or D), a stable isotope of hydrogen, has found significant application in

pharmaceutical research. The substitution of hydrogen with deuterium can alter the

physicochemical properties of a molecule, most notably its metabolic stability. The carbon-

deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic

isotope effect (KIE). This effect can slow down metabolic reactions that involve the cleavage of

a C-H bond, a common step in drug metabolism mediated by cytochrome P450 (CYP)

enzymes. By strategically placing deuterium atoms at metabolically active sites, researchers

can modulate a drug's pharmacokinetic profile, potentially leading to improved bioavailability,

reduced dosing frequency, and a more favorable safety profile.

2-Hydroxy Imipramine-d6 is the deuterium-labeled form of 2-Hydroxy Imipramine, a primary

active metabolite of Imipramine. The "d6" designation indicates that six hydrogen atoms have
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been replaced by deuterium. Based on commercially available standards, the deuteration in 2-
Hydroxy Imipramine-d6 is located on the two methyl groups of the dimethylamino moiety of

the side chain.

Physicochemical Properties and Data
Quantitative data for 2-Hydroxy Imipramine-d6 is essential for its application as a reference

standard. The following table summarizes its key physicochemical properties based on

information from chemical suppliers.

Property Value Source

Chemical Name

5-[3-(Dimethylamino-

d6)propyl]-10,11-dihydro-5H-

dibenz[b,f]azepin-2-ol

Axios Research, Santa Cruz

Biotechnology

Molecular Formula C₁₉H₁₈D₆N₂O Axios Research

Molecular Weight 302.45 g/mol Axios Research

CAS Number 1189880-70-3 Axios Research

Isotopic Purity Typically >98%
General specification for stable

isotope-labeled standards

Chemical Purity Typically >98%
General specification for

reference standards

Synthesis of 2-Hydroxy Imipramine-d6: A Proposed
Pathway
While a detailed, publicly available experimental protocol for the synthesis of 2-Hydroxy
Imipramine-d6 is not readily found in the scientific literature, a plausible synthetic route can be

proposed based on established chemical principles and the synthesis of related compounds.

The key step is the introduction of the deuterated N,N-dimethylaminopropyl side chain.

A likely strategy involves the following key transformations:
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Preparation of a Suitable Precursor: Starting with a protected form of the tricyclic core of

Imipramine, likely with a hydroxyl group at the 2-position.

Synthesis of Deuterated Side Chain: The deuterated N,N-dimethylaminopropyl side chain

can be synthesized from commercially available deuterated starting materials, such as d6-

dimethylamine.

Coupling Reaction: The deuterated side chain is then coupled to the tricyclic core.

Deprotection: Removal of any protecting groups to yield the final product, 2-Hydroxy
Imipramine-d6.

The following diagram illustrates a conceptual workflow for the synthesis.

Proposed Synthesis Workflow

2-Hydroxy-5H-dibenz[b,f]azepine

Alkylation Reaction

3-Chloro-N,N-di(methyl-d3)propylamine

2-Hydroxy Imipramine-d6

Purification (e.g., Chromatography)

Characterization (NMR, MS)

Click to download full resolution via product page
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Caption: Proposed synthetic workflow for 2-Hydroxy Imipramine-d6.

Experimental Considerations
Deuterated Reagents: The synthesis would rely on commercially available deuterated

starting materials, such as d6-dimethylamine hydrochloride, to construct the side chain.

Reaction Conditions: The alkylation reaction would likely be carried out in the presence of a

base to deprotonate the nitrogen on the tricyclic core, facilitating nucleophilic attack on the

chlorinated side chain.

Purification: High-performance liquid chromatography (HPLC) is a common method for

purifying pharmaceutical compounds to the high degree required for reference standards.

Characterization: The final product would be rigorously characterized using techniques such

as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of

deuterium incorporation and Mass Spectrometry (MS) to verify the molecular weight and

isotopic purity.

Metabolic Pathway of Imipramine
Imipramine undergoes extensive metabolism in the liver, primarily mediated by cytochrome

P450 enzymes. The two major initial metabolic pathways are N-demethylation and aromatic

hydroxylation.

N-Demethylation: CYP2C19 is the principal enzyme responsible for the demethylation of

Imipramine to its active metabolite, Desipramine.

Aromatic Hydroxylation: CYP2D6 is the primary enzyme involved in the hydroxylation of the

aromatic ring system, leading to the formation of 2-Hydroxy Imipramine.

These primary metabolites can undergo further metabolism. For instance, 2-Hydroxy

Imipramine can be conjugated with glucuronic acid to form a more water-soluble glucuronide

conjugate, which is then excreted. The strategic placement of deuterium on the N-methyl

groups of 2-Hydroxy Imipramine-d6 makes it an ideal internal standard for tracking the parent

compound and its metabolites in biological matrices, as it will co-elute with the non-deuterated

analyte but can be distinguished by its higher mass in mass spectrometry.
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The following diagram illustrates the primary metabolic pathways of Imipramine.

Imipramine Metabolism
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Caption: Primary metabolic pathways of Imipramine.

Analytical Characterization
The definitive characterization of 2-Hydroxy Imipramine-d6 relies on mass spectrometry and

NMR spectroscopy.

Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and isotopic purity of the labeled

compound. The mass spectrum of 2-Hydroxy Imipramine-d6 would show a molecular ion

peak at m/z 303.2 [M+H]⁺, which is 6 mass units higher than that of the unlabeled 2-Hydroxy
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Imipramine (m/z 297.2 [M+H]⁺). The fragmentation pattern in tandem mass spectrometry

(MS/MS) would be crucial for confirming the location of the deuterium labels on the

dimethylamino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure and the sites of

deuteration. In the ¹H NMR spectrum of 2-Hydroxy Imipramine-d6, the signal corresponding

to the N-methyl protons would be absent or significantly diminished, confirming the successful

incorporation of deuterium at this position. The other proton signals of the molecule would

remain, allowing for full structural elucidation.

Applications in Drug Development
2-Hydroxy Imipramine-d6 serves several critical functions in drug development and clinical

research:

Internal Standard in Bioanalysis: Due to its similar chemical and physical properties to the

endogenous analyte, it is an ideal internal standard for quantitative analysis of 2-Hydroxy

Imipramine in biological samples (e.g., plasma, urine) by LC-MS/MS. Its use corrects for

variations in sample preparation and instrument response, leading to highly accurate and

precise measurements.

Metabolic Profiling: It can be used in "mix-and-match" experiments to help identify and

quantify metabolites of Imipramine in complex biological matrices.

Pharmacokinetic Studies: The use of deuterated standards is essential for accurately

determining the pharmacokinetic parameters of a drug and its metabolites, such as

absorption, distribution, metabolism, and excretion (ADME).

Conclusion
2-Hydroxy Imipramine-d6 is a vital tool for researchers and scientists in the field of drug

development and clinical pharmacology. Its use as an internal standard and in metabolic

studies allows for the accurate quantification and characterization of the metabolism of

Imipramine. While detailed synthetic protocols are often proprietary, an understanding of the

principles of deuterium labeling and the metabolic pathways of the parent drug provides a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b564544?utm_src=pdf-body
https://www.benchchem.com/product/b564544?utm_src=pdf-body
https://www.benchchem.com/product/b564544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


strong foundation for its effective application in research. The continued use of such isotopically

labeled compounds will undoubtedly contribute to a deeper understanding of drug disposition

and the development of safer and more effective medicines.

To cite this document: BenchChem. [Deuterium Labeling in 2-Hydroxy Imipramine-d6: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564544#deuterium-labeling-in-2-hydroxy-imipramine-
d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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